Sodium metavanadate dihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium metavanadate dihydrate is an inorganic compound and a salt of alkaline metal sodium and inorganic metavanadic acid . It is a yellow, water-soluble salt . It is also known as Sodium (meta)vanadate, Sodium trioxovanadate, Sodium vanadate (V), Sodium vanadium oxide, Sodium vanadium trioxide .

Synthesis Analysis

Sodium metavanadate can be synthesized by reacting caesium chloride and sodium metavanadate at ambient pH . The structure of the resulting compound was characterized using single-crystal X-ray diffraction, Fourier-transform infrared spectroscopy, Raman spectroscopy, and energy dispersive X-ray analysis .Molecular Structure Analysis

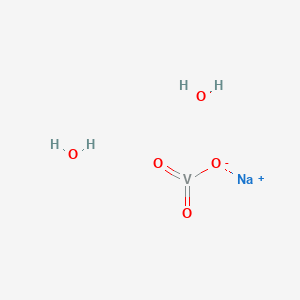

The molecular formula of Sodium metavanadate is NaVO3 . It has a molecular weight of 121.93 . The structure of Sodium metavanadate can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Sodium metavanadate is a common precursor to other vanadates . At low pH, it converts to sodium decavanadate . It is also a precursor to exotic metalates such as [γ-PV 2 W 10 O 40] 5-, [α-PVW 11 O 40] 4-, and [β-PV 2 W 10 O 40] 5- .Physical And Chemical Properties Analysis

Sodium metavanadate is a yellow crystalline solid with a density of 2.84g/cm3 . It has a melting point of 630 °C . It is soluble in water with a solubility of 19.3 g/100 mL at 20 °C and 40.8 g/100 mL at 80 °C .科学的研究の応用

Toxicity in Rats and Mice : Sodium metavanadate has been studied for its acute toxicity in rats and mice. It showed varying degrees of lethality and symptoms like irregular respiration, diarrhea, ataxia, and paralysis (Llobet & Domingo, 1984).

Diabetes Mellitus Treatment : Research indicates that sodium metavanadate may act as an oral hypoglycemic agent. In studies involving diabetes mellitus patients, it improved glucose metabolism and decreased cholesterol levels (Goldfine et al., 1995).

Physical and Chemical Properties : The enthalpy of solution and standard enthalpy of formation of sodium metavanadate dihydrate have been determined through experimental measurements (Romodanovskii et al., 2011).

Anti-Ulcer Activity : Sodium metavanadate demonstrated significant antiulcer activity in animal models, suggesting potential therapeutic applications in treating gastric ulcers (Suthar et al., 2007).

Analytical Chemistry Applications : It has been used as an oxidizing agent in hydrochloric acid medium for the volumetric determination of various compounds (Singh & Sahota, 1954).

Reproductive Effects in Rats : Studies have shown that sodium metavanadate can affect fetal development, reproduction, gestation, and lactation in rats, with varying degrees of toxicity at different doses (Domingo et al., 1986).

Cancer Research : Sodium metavanadate has been investigated for its effects on cancer cells, including leukemia and breast cancer. It has shown potential as a chemotherapeutic agent, affecting cell proliferation and apoptosis (Xiang, 2011; Tian et al., 2021).

Thermal Transport in Sodium-Ion Batteries : Sodium metavanadate's thermal transport properties have been studied for its potential use as a cathode material in sodium-ion batteries (Jin et al., 2022).

Effect on Glucokinase and Hexokinase Activities : It was found to increase liver glucokinase and muscle hexokinase activities, indicating a potential mechanism for its hypoglycemic effects (Xu et al., 2004).

Neurobehavioral Effects in Rats : Sodium metavanadate has been shown to affect neurobehavioral functions in rats, impacting learning, memory, and motor coordination (Wang Zhi-min, 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

sodium;oxido(dioxo)vanadium;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.2H2O.3O.V/h;2*1H2;;;;/q+1;;;;;-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLBBMMTGZHQJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-][V](=O)=O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4NaO5V |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium metavanadate dihydrate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。